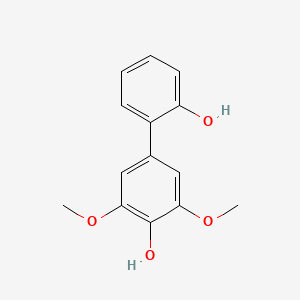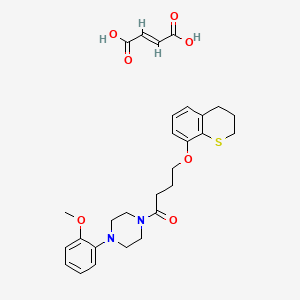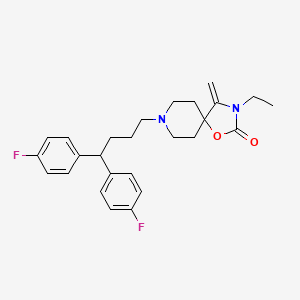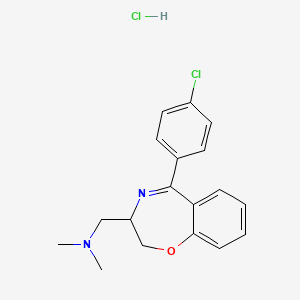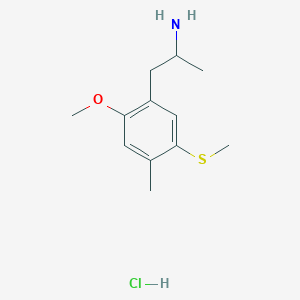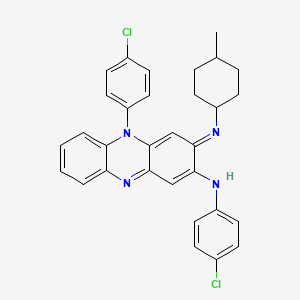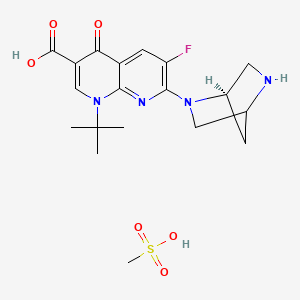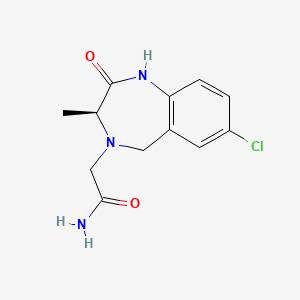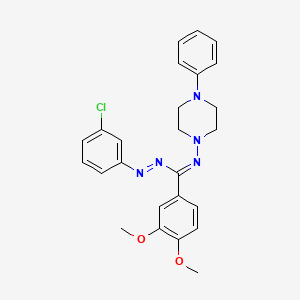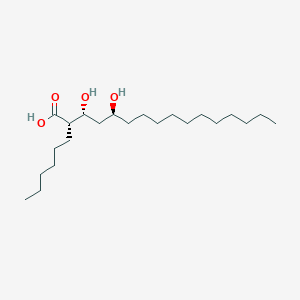
Orlistat (m3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orlistat is a pharmaceutical compound used primarily for the treatment of obesity. It functions by inhibiting the absorption of fats from the human diet, thereby reducing caloric intake. Orlistat is a reversible inhibitor of gastrointestinal lipases, which are enzymes responsible for breaking down triglycerides in the intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Orlistat can be synthesized through a multi-step process involving the reaction of various organic compounds. One common synthetic route involves the condensation of a β-lactone with a long-chain fatty acid. The reaction conditions typically require the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, Orlistat is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Orlistat undergoes several types of chemical reactions, including:
Hydrolysis: Orlistat can be hydrolyzed in the presence of water, leading to the formation of its constituent fatty acids and β-lactone.
Oxidation: Under oxidative conditions, Orlistat can undergo oxidation to form various oxidized derivatives.
Reduction: Orlistat can be reduced using reducing agents to yield different reduced forms of the compound.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Fatty acids and β-lactone.
Oxidation: Oxidized derivatives of Orlistat.
Reduction: Reduced forms of Orlistat.
Scientific Research Applications
Orlistat has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in weight management and obesity treatment.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Orlistat exerts its effects by covalently binding to the active site of gastrointestinal lipases, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of dietary fats into absorbable free fatty acids and monoglycerides, leading to reduced fat absorption and caloric intake. The primary molecular targets of Orlistat are the serine residues located on the active site of both gastric and pancreatic lipase .
Comparison with Similar Compounds
Similar Compounds
Phentermine: A stimulant used for weight loss that acts by suppressing appetite.
Topiramate: An anticonvulsant that has been found to aid in weight loss.
Semaglutide: A glucagon-like peptide-1 (GLP-1) agonist used for weight management
Uniqueness of Orlistat
Orlistat is unique among weight loss medications due to its mechanism of action, which involves the inhibition of fat absorption rather than appetite suppression or metabolic enhancement. This makes it particularly effective for individuals who struggle with dietary fat intake and provides a different therapeutic approach compared to other weight loss drugs .
Properties
CAS No. |
130793-29-2 |
|---|---|
Molecular Formula |
C22H44O4 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21+/m0/s1 |
InChI Key |
NIMYTNQMVAFHGS-PCCBWWKXSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]([C@H](CCCCCC)C(=O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


